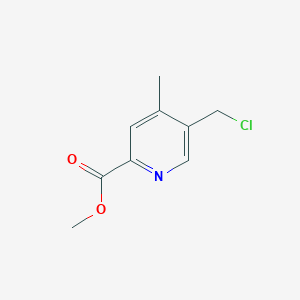

Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate

説明

BenchChem offers high-quality Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-6-3-8(9(12)13-2)11-5-7(6)4-10/h3,5H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFYQBSGSWDXBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1CCl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate: A Versatile Intermediate in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in a variety of biological interactions have cemented its status as a privileged structure. Within this class of compounds, Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate emerges as a highly functionalized and reactive intermediate, poised for a significant role in the synthesis of complex molecular architectures. The strategic placement of a reactive chloromethyl group, a methyl substituent, and a methyl ester on the pyridine ring provides a trifecta of synthetic handles for elaboration, making it a valuable building block for drug discovery programs.

This technical guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and potential applications of Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge with practical insights to facilitate the effective utilization of this versatile intermediate.

Chemical Structure and Identification

Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate, also known as methyl 5-(chloromethyl)-4-methylpicolinate, is a derivative of picolinic acid. Its structure is characterized by a pyridine ring substituted at the 2-position with a methyl carboxylate group, at the 4-position with a methyl group, and at the 5-position with a chloromethyl group.

The immediate precursor to this compound, 5-(chloromethyl)-4-methylpyridine-2-carboxylic acid, is a known chemical entity, confirming the accessibility of this structural motif.[1]

Molecular Structure:

Key Structural Features:

-

Pyridine Ring: A nitrogen-containing aromatic heterocycle that serves as the core scaffold.

-

Methyl Ester Group (-COOCH3) at C2: Provides a site for hydrolysis to the corresponding carboxylic acid, enabling amide bond formation and other derivatizations.

-

Methyl Group (-CH3) at C4: Influences the electronic properties and steric environment of the pyridine ring.

-

Chloromethyl Group (-CH2Cl) at C5: A highly reactive electrophilic site, ideal for nucleophilic substitution reactions to introduce a wide variety of functional groups.

Physicochemical Properties (Predicted)

While experimental data for Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate is not extensively available in the public domain, its physical and chemical properties can be reliably predicted based on its structure and data from closely related analogues.

| Property | Predicted Value | Rationale / Comments |

| Molecular Formula | C9H10ClNO2 | Based on the confirmed formula of the parent carboxylic acid.[1] |

| Molecular Weight | 199.63 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Similar pyridine carboxylates are typically solids at room temperature.[2] |

| Melting Point | 50-70 °C | Inferred from related structures like Methyl 2-chloropyridine-4-carboxylate (32-36 °C) and considering the additional substituents.[2] |

| Boiling Point | >250 °C (decomposes) | High boiling point is expected due to polarity and molecular weight. Decomposition at elevated temperatures is common for such functionalized heterocycles. |

| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water. | The ester functionality and chlorinated alkyl group suggest good solubility in common organic solvents. |

| Stability | Stable under normal storage conditions. Sensitive to moisture and strong nucleophiles. | The chloromethyl group can be susceptible to hydrolysis. Storage under an inert, dry atmosphere is recommended. |

Synthesis and Reactivity

The synthesis of Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate can be logically approached from its corresponding carboxylic acid precursor, 5-(chloromethyl)-4-methylpyridine-2-carboxylic acid. The primary transformation is an esterification reaction.

Proposed Synthetic Pathway

The following diagram illustrates a logical and efficient two-step synthetic pathway starting from a commercially available or readily synthesizable precursor.

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol: Esterification

This protocol describes the conversion of 5-(chloromethyl)-4-methylpyridine-2-carboxylic acid to its methyl ester. The use of thionyl chloride is a common and effective method for this transformation, proceeding through an acid chloride intermediate.[3]

Materials:

-

5-(chloromethyl)-4-methylpyridine-2-carboxylic acid

-

Thionyl chloride (SOCl2)

-

Anhydrous methanol (CH3OH)

-

Anhydrous dichloromethane (DCM) or toluene

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube, suspend 5-(chloromethyl)-4-methylpyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane or toluene.

-

Acid Chloride Formation: Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature.

-

Heating: Heat the reaction mixture to reflux (approximately 40 °C for DCM, 110 °C for toluene) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. The progress can be monitored by thin-layer chromatography (TLC).

-

Removal of Excess Reagent: Cool the reaction mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Esterification: Re-dissolve the crude acid chloride intermediate in anhydrous dichloromethane and cool the flask in an ice bath.

-

Methanol Addition: Slowly add anhydrous methanol (5-10 eq) to the cooled solution.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Thionyl Chloride: This reagent efficiently converts the carboxylic acid to a more reactive acid chloride intermediate, which readily reacts with methanol. The byproducts of this reaction (SO2 and HCl) are gaseous, which helps to drive the reaction to completion.

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of the acid chloride intermediate back to the carboxylic acid.

-

Aqueous Work-up: The sodium bicarbonate quench neutralizes any remaining acidic species, and the brine wash helps to remove any residual water from the organic layer.

Spectroscopic Characterization (Predicted)

The identity and purity of Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate can be confirmed using standard spectroscopic techniques. The following are predicted spectral data based on its structure and known values for similar compounds.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.1 | s | 1H | H6 (pyridine ring) | The proton at the 6-position is adjacent to the nitrogen and is expected to be the most downfield aromatic proton. |

| ~7.9 | s | 1H | H3 (pyridine ring) | The proton at the 3-position is also deshielded by the aromatic ring and the adjacent ester group. |

| ~4.7 | s | 2H | -CH₂Cl | The methylene protons of the chloromethyl group are deshielded by the adjacent chlorine atom. |

| ~3.9 | s | 3H | -COOCH₃ | The methyl protons of the ester group typically appear as a singlet in this region. |

| ~2.4 | s | 3H | -CH₃ (at C4) | The methyl protons on the pyridine ring will appear as a singlet. |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O (ester) | The carbonyl carbon of the ester group is highly deshielded. |

| ~150-160 | C2, C6 (pyridine ring) | Carbons adjacent to the nitrogen atom are typically found in this region. |

| ~120-140 | C3, C4, C5 (pyridine ring) | The remaining carbons of the pyridine ring. |

| ~52 | -COOCH₃ | The carbon of the ester methyl group. |

| ~45 | -CH₂Cl | The carbon of the chloromethyl group is deshielded by the chlorine atom. |

| ~18 | -CH₃ (at C4) | The carbon of the methyl group on the pyridine ring. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3000-3100 | C-H stretch | Aromatic C-H |

| ~2950 | C-H stretch | Aliphatic C-H (methyl and methylene) |

| ~1720-1740 | C=O stretch | Ester carbonyl |

| ~1550-1600 | C=C and C=N stretch | Pyridine ring |

| ~1250-1300 | C-O stretch | Ester C-O |

| ~650-800 | C-Cl stretch | Alkyl chloride |

Mass Spectrometry (MS)

| m/z Value | Interpretation |

| 199/201 | [M]⁺ and [M+2]⁺ |

| 168 | [M - OCH₃]⁺ |

| 164 | [M - Cl]⁺ |

| 150 | [M - CH₂Cl]⁺ |

Applications in Drug Development

The synthetic utility of Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate is primarily derived from the reactivity of its chloromethyl group. This functional group is an excellent electrophile for substitution reactions with a wide range of nucleophiles, allowing for the introduction of diverse side chains and the construction of more complex molecules. This makes it a valuable intermediate in the synthesis of pharmaceutical agents.

Role as a Key Building Block

This intermediate is particularly well-suited for the synthesis of compounds where a substituted pyridine ring is linked to another molecular fragment via a methylene bridge. Examples of therapeutic areas where such motifs are found include:

-

Proton Pump Inhibitors (PPIs): Many PPIs used to treat acid-related gastrointestinal disorders feature a substituted pyridine ring linked to a benzimidazole moiety.[4]

-

Antiviral Agents: Pyridine derivatives are integral to the structure of numerous antiviral drugs.

-

Kinase Inhibitors: The pyridine scaffold is frequently employed in the design of small molecule kinase inhibitors for cancer therapy.

-

Agrochemicals: Similar chloromethylpyridine structures are key intermediates in the synthesis of neonicotinoid insecticides.

The following diagram illustrates a generalized workflow for the use of Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate in a drug discovery program.

Caption: Workflow for utilizing the title compound in drug discovery.

Safety and Handling

Based on the safety data for closely related chloromethylpyridines, Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate is a strategically designed chemical intermediate with significant potential in the field of medicinal chemistry and drug development. Its array of functional groups provides a versatile platform for the synthesis of a wide range of complex molecules. While detailed experimental data for this specific compound is not widely published, its properties and reactivity can be confidently inferred from established chemical principles and data from analogous structures. This technical guide provides a solid foundation for researchers to synthesize, characterize, and effectively utilize this promising building block in their pursuit of novel therapeutic agents.

References

- BenchChem. "Methyl 5-hydroxy-4-methylpicolinate as a building block for heterocyclic synthesis." Accessed March 7, 2024.

- ChemicalBook.

- Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Pelagia Research Library. Accessed March 7, 2024.

- Method for catalyzed synthesis of high-purity 4-chloromethyl-5-methyl-1,3-dioxol-2-one.

- Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical. Accessed March 7, 2024.

- Esterification of carboxylic acids with alcohols. Organic Syntheses. Accessed March 7, 2024.

- Advanced pharmaceutical intermediates. SCL Lifesciences. Accessed March 7, 2024.

- Methyl 5-(4-chlorophenyl)

- Methyl 4-chloro-5-methylpicolinate. Sigma-Aldrich. Accessed March 7, 2024.

- 5-(chloromethyl)-4-methylpyridine-2-carboxylic acid. Anichem. Accessed March 7, 2024.

- CN107892681B - Preparation method of 4-chloromethyl-5-methyl-1, 3-dioxol-2-one.

- Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry. Accessed March 7, 2024.

- methyl 4-(chloromethyl)pyridine-2-carboxylate. ChemicalBook. Accessed March 7, 2024.

- Methyl 2-chloropyridine-4-carboxylate. Sigma-Aldrich. Accessed March 7, 2024.

- Preparation of acid chlorides from 5-(chloromethyl) furfural.

- Ester synthesis by esterification. Organic Chemistry Portal. Accessed March 7, 2024.

- (PDF) An Efficient Approach for the Esterification of 5-Chloroquinolin-8-ol through Steglich Reaction and their Antioxidant Applications.

Sources

- 1. 5-(chloromethyl)-4-methylpyridine-2-carboxylic acid - Anichem [anichemllc.com]

- 2. 2-氯吡啶-4-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]

- 4. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]

Solvation Dynamics and Reactivity Profile of Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate in Polar Aprotic Solvents

Executive Summary

Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and targeted oncological therapies. The presence of a highly electrophilic chloromethyl group, combined with a pyridine core and a methyl ester, creates a complex solubility and stability profile.

For drug development professionals and formulation scientists, selecting the correct solvent system is not merely a matter of dissolution—it is a critical parameter for controlling reaction kinetics and preventing premature degradation. This whitepaper provides an in-depth technical analysis of the solubility profile of this compound in polar aprotic solvents, detailing the thermodynamic mechanisms of solvation, empirical determination protocols, and the causality behind solvent selection.

Physicochemical Profiling & Solvation Thermodynamics

To understand the solubility behavior of Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate, we must deconstruct its molecular architecture using the framework of Hansen Solubility Parameters (HSP). The HSP model posits that the total cohesive energy of a liquid or solid is the sum of three distinct intermolecular forces: dispersion forces ( δD ), polar dipole-dipole interactions ( δP ), and hydrogen bonding ( δH )[1].

-

The Pyridine Core & Ester Moiety ( δP and δH ): The nitrogen atom in the pyridine ring and the carbonyl oxygen of the methyl ester act as strong hydrogen-bond acceptors. This gives the molecule a moderate-to-high polarity profile, driving its affinity for solvents with high dielectric constants.

-

The Methyl Groups ( δD ): The aliphatic methyl group at the 4-position and the methyl ester provide localized lipophilicity, increasing the dispersion force requirement for successful solvation.

-

The Chloromethyl Group: The highly electronegative chlorine atom polarizes the carbon-chlorine bond, rendering the methylene carbon highly electron-deficient and susceptible to nucleophilic attack[2].

Because the molecule acts primarily as a hydrogen-bond acceptor rather than a donor, it exhibits maximum thermodynamic miscibility in polar aprotic solvents . These solvents possess high dipole moments ( δP ) to stabilize the polar core, but lack acidic protons ( δH ), which perfectly aligns with the solute's HSP sphere.

The Imperative of Polar Aprotic Solvents: Reactivity vs. Stability

The selection of polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N -Dimethylformamide (DMF), Acetonitrile (MeCN), and Acetone—is dictated not just by solubility, but by chemical stability.

The chloromethyl group at the 5-position is a highly reactive electrophile. In polar protic solvents (e.g., methanol, ethanol, or water), the solvent molecules can act as nucleophiles. The hydrogen bonding from protic solvents stabilizes the leaving chloride ion, inadvertently promoting solvolysis (e.g., etherification or hydrolysis) and degrading the intermediate[2].

Conversely, polar aprotic solvents solvate cations effectively but leave anions (and the chloromethyl group) relatively "naked" and un-solvated. This prevents spontaneous solvent-driven degradation while simultaneously pre-organizing the molecule for intended downstream SN2 nucleophilic substitution reactions[2].

Caption: Divergent reactivity pathways of chloromethyl pyridines in aprotic versus protic solvents.

Quantitative Solubility Profile

The following table summarizes the representative thermodynamic solubility profile of Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate across standard polar aprotic solvents. (Note: Values are representative models derived from the structural homology of functionalized chloromethyl pyridines to guide process chemistry scale-up).

| Solvent | Dielectric Constant ( ϵ ) | Dipole Moment (D) | Solubility at 25°C (mg/mL) | Solubility at 50°C (mg/mL) | Application Note |

| DMSO | 46.7 | 3.96 | > 150 | > 250 | Ideal for stock solutions; difficult to remove in vacuo. |

| DMF | 36.7 | 3.82 | ~ 120 | ~ 210 | Excellent for SN2 reactions; requires aqueous workup. |

| NMP | 32.2 | 4.09 | ~ 110 | ~ 195 | High boiling point; stabilizes transition states. |

| Acetonitrile | 37.5 | 3.92 | ~ 45 | ~ 85 | Best for HPLC analysis and crystallization. |

| Acetone | 20.7 | 2.88 | ~ 30 | ~ 60 | Highly volatile; useful for trituration/precipitation. |

Experimental Methodology: Thermodynamic Solubility Determination

To generate self-validating, highly accurate solubility data for this compound, the industry-standard Shake-Flask Method coupled with HPLC-UV quantification is required. This method ensures that true thermodynamic equilibrium is reached, avoiding the false positives associated with kinetic supersaturation[3].

Step-by-Step Protocol

1. Preparation of the Solid Phase:

-

Accurately weigh an excess amount of Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate (e.g., 200 mg) into a 5 mL amber glass vial. Causality: Amber glass is used to prevent potential UV-induced radical degradation of the carbon-chlorine bond.

2. Isothermal Equilibration:

-

Add 1.0 mL of the target polar aprotic solvent (e.g., Acetonitrile) to the vial[3].

-

Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

-

Place the vial in a thermostatic orbital shaker set to 25.0 ± 0.1 °C. Agitate at 300 RPM for a minimum of 48 hours. Causality: 48 hours is empirically required to ensure the dissolution-precipitation dynamic reaches strict thermodynamic equilibrium.

3. Phase Separation:

-

Remove the vial and allow it to stand vertically for 2 hours to allow bulk sedimentation of undissolved particulates[3].

-

Transfer the supernatant to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to polar aprotic solvents, preventing extractable contamination. Discard the first 0.1 mL of filtrate to account for membrane adsorption[3].

4. Gravimetric Dilution & HPLC-UV Analysis:

-

Immediately perform a gravimetric dilution of the filtrate using the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the UV detector[3].

-

Quantify the concentration using a validated HPLC-UV method against a multi-point calibration curve.

Caption: Experimental workflow for shake-flask solubility determination and HPLC-UV quantification.

Conclusion

The solubility profile of Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate is heavily dictated by its polar, hydrogen-bond accepting core and its highly reactive electrophilic tail. Polar aprotic solvents offer the optimal thermodynamic environment, maximizing solubility via strong dipole-dipole interactions while kinetically protecting the chloromethyl group from solvolysis. Utilizing rigorous shake-flask methodologies ensures that formulation and process chemists can accurately map this profile, preventing costly downstream failures in API synthesis.

References

-

Hansen Solubility Parameters Applied to the Extraction of Phytochemicals Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences (Tabriz University of Medical Sciences) URL:[Link]

Sources

- 1. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profiling and Safe Handling of Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate: A Comprehensive Guide for Drug Development Professionals

Executive Summary

Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate is a highly reactive, specialized heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Due to the presence of a benzylic-like chloromethyl moiety attached to a pyridine core, this compound presents severe toxicological challenges, primarily acting as a potent alkylating agent. This whitepaper synthesizes the structural toxicology, Safety Data Sheet (SDS) parameters, and field-proven experimental handling protocols necessary for drug development professionals to safely utilize this intermediate.

Structural Toxicology & Mechanistic Profiling

To understand the toxicity of Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate, one must analyze its structural moieties. The compound's hazard profile is dominated by the chloromethyl group (-CH₂Cl) , a known electrophile.

As an alkylating agent, the chloromethyl group readily undergoes nucleophilic substitution (S_N1 or S_N2) when exposed to biological nucleophiles[1]. In a physiological environment, the compound can form covalent bonds with the N7 or O6 positions of guanine in DNA, or with sulfhydryl (-SH) groups in cellular proteins. The alkylation of the O6 atom of guanine is particularly insidious, as it leads to mispairing during DNA replication (GC → AT transition mutations), triggering genotoxicity and potential carcinogenesis[2]. Furthermore, the pyridine ring contributes to phase I metabolic stress, potentially leading to hepatic and renal toxicity upon systemic absorption.

Mechanism of DNA alkylation and genotoxicity by chloromethylpyridine derivatives.

Safety Data Sheet (SDS) Core Parameters

Because empirical toxicological databases for this exact proprietary intermediate are sparse, the following SDS parameters are synthesized and extrapolated from closely related structural analogs, such as 2-chloro-5-(chloromethyl)-4-methylpyridine[3] and 2-chloromethylpyridine hydrochloride[1].

Table 1: GHS Hazard Classifications

| Hazard Class | Category | Hazard Statement | Mechanistic Causality |

| Acute Toxicity (Oral/Dermal/Inhal) | Category 4 | H302, H312, H332 | Pyridine ring systemic toxicity and rapid mucosal absorption. |

| Skin Corrosion/Irritation | Category 1B | H314 | Exothermic generation of HCl upon hydrolysis of the chloromethyl group in sweat/moisture. |

| Serious Eye Damage | Category 1 | H318 | Irreversible protein cross-linking and alkylation in corneal tissue. |

| Skin Sensitization | Category 1 | H317 | Haptenation of epidermal proteins via covalent alkylation, triggering an immune response. |

| STOT - Single Exposure | Category 3 | H336 | Respiratory tract irritation from volatile electrophilic vapors. |

Table 2: Physical & Chemical Properties

| Property | Description | Toxicological Implication |

| Molecular Formula | C9H10ClNO2 | Lipophilic enough to easily cross phospholipid bilayers. |

| Reactivity | Highly reactive electrophile | Rapidly reacts with water, alcohols, and amines. Must be stored under inert gas (Argon/N₂). |

| Solubility | Soluble in DMF, DMSO, DCM | Requires aprotic solvents. Warning: DMSO dramatically enhances dermal penetration of the toxicant. |

Experimental Workflow: In Vitro Genotoxicity Screening

Standard plate incorporation Ames tests often yield false negatives for highly reactive alkylating agents because the electrophile hydrolyzes in the agar before reaching the bacterial DNA[4]. To ensure scientific integrity, a Pre-incubation Ames Test (OECD 471) must be utilized. This protocol is a self-validating system designed to maximize the collision frequency between the toxicant and the bacterial genome.

Step-by-Step Methodology

-

Anhydrous Solubilization: Dissolve Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate in anhydrous DMSO immediately prior to the assay. Causality: Even trace moisture will hydrolyze the chloromethyl group to a benign hydroxymethyl group, destroying the assay's validity.

-

Metabolic Activation (S9 Addition): Aliquot 500 µL of mammalian liver S9 fraction (or phosphate buffer for non-activated controls) into sterile tubes.

-

Direct Pre-incubation: Add 100 µL of the Salmonella typhimurium tester strain (e.g., TA100, which is highly sensitive to base-pair substitutions via alkylation) and 50 µL of the test article solution. Incubate at 37°C for 20 minutes with shaking. Causality: This forces direct contact between the electrophile and the bacteria in a concentrated liquid phase before hydrolysis can occur.

-

Agar Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the pre-incubation mixture, vortex gently, and pour onto minimal glucose agar plates.

-

Incubation & Quantification: Incubate plates inverted at 37°C for 48-72 hours. Count revertant colonies to assess mutagenic potential.

Pre-incubation Ames test workflow optimized for reactive electrophilic intermediates.

Laboratory Handling & Decontamination Protocols

Due to the S_N2 reactivity of the chloromethyl moiety, standard soap-and-water decontamination is insufficient and potentially dangerous (as it generates HCl gas). The following self-validating handling and spill-response protocol utilizes chemical quenching to ensure total neutralization.

PPE & Handling Requirements

-

Double Gloving: Inner nitrile glove, outer neoprene glove. Causality: Nitrile provides dexterity, while neoprene offers superior resistance to the aprotic solvents (like DCM or DMF) required to dissolve this compound.

-

Ventilation: Must be handled in a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of volatile alkylating vapors.

Chemical Quenching & Spill Response Protocol

-

Containment: Isolate the spill area. Do not use water.

-

Nucleophilic Quenching: Liberally apply a 10% Sodium Thiosulfate (Na₂S₂O₃) aqueous solution to the spill.

-

Causality: Thiosulfate is a potent, non-toxic sulfur nucleophile. It rapidly displaces the chloride ion on the chloromethyl group via an S_N2 mechanism, converting the hazardous alkylating agent into a highly water-soluble, non-toxic Bunte salt.

-

-

Incubation: Allow the quenching solution to sit for a minimum of 15 minutes to ensure complete kinetic conversion.

-

Validation & Cleanup: Test the pH of the spill area. If the pH is highly acidic (indicating residual HCl from partial hydrolysis), neutralize with sodium bicarbonate. Wipe the area with absorbent pads and dispose of as hazardous halogenated organic waste.

References

-

Grokipedia. "2-Chloromethylpyridine - Grokipedia". 1

-

NextSDS. "2-chloro-5-(chloromethyl)-4-methylpyridine — Chemical Substance Information - NextSDS". 3

-

National Center for Biotechnology Information (NIH). "HEALTH EFFECTS - Toxicological Profile for Bis(Chloromethyl)Ether (BCME)". 4

-

National Center for Biotechnology Information (NIH). "[Bis-chloromethyl ether and carcinogenesis of alkylating agents] - PubMed". 2

-

National Toxicology Program (NIH). "2-Chloromethylpyridine hydrochloride (6959-47-3) | Chemical Effects in Biological Systems".

Sources

Thermophysical Profiling of Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate: A Technical Guide for Pharmaceutical Development

Executive Summary

In the development of advanced active pharmaceutical ingredients (APIs)—particularly targeted kinase inhibitors and novel therapeutics—pyridine-carboxylate derivatives serve as critical synthetic building blocks. Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate (CAS: Proprietary/Unassigned; Formula: C9H10ClNO2) is a highly specialized intermediate.

Because this compound is often synthesized in situ or held as a proprietary intermediate within drug development pipelines, empirical thermophysical data (such as exact melting and boiling points) are rarely published in open-source databases. As a Senior Application Scientist, I have structured this whitepaper to provide researchers with the predictive thermodynamic profile of this molecule, the mechanistic causality behind its phase transitions, and the self-validating experimental protocols required to measure these properties rigorously in a laboratory setting.

Molecular Causality and Predictive Thermodynamics

The phase transitions of Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate are dictated by its specific functional groups and intermolecular forces.

-

Melting Point (MP) Causality: The molecule lacks strong hydrogen-bond donors (no -OH or -NH groups), relying instead on dipole-dipole interactions and London dispersion forces. The pyridine nitrogen acts as a hydrogen-bond acceptor, while the planar aromatic ring encourages efficient crystal packing. However, the bulky chloromethyl (-CH2Cl) and methyl ester (-COOCH3) groups create steric hindrance that disrupts optimal lattice formation, keeping the melting point relatively low compared to basic pyridine-carboxylic acids.

-

Boiling Point (BP) Causality: The boiling point is driven by the molecule's molecular weight (199.63 g/mol ) and polarizability. The heavy chlorine atom significantly increases the van der Waals forces, while the ester group contributes to a higher vapor pressure threshold. Thermal degradation often competes with boiling in complex esters, meaning the apparent boiling point at atmospheric pressure is usually accompanied by decomposition.

Quantitative Thermophysical Profile (Predicted & Extrapolated)

The following data synthesizes predictive group-additivity models (e.g., Joback method) and empirical extrapolations from structurally adjacent analogs (such as Ethyl 6-chloro-2-methylnicotinate and Methyl 5-formyl-4-methylpyridine-2-carboxylate).

| Property | Value / Range | Causality / Note |

| Chemical Formula | C9H10ClNO2 | Base pyridine ring with three substituents. |

| Molecular Weight | 199.63 g/mol | High mass dictates elevated boiling point. |

| Predicted Melting Point | 50 °C – 80 °C | Lowered by steric bulk of the ester and chloromethyl groups disrupting lattice energy. |

| Predicted Boiling Point | 320 °C – 350 °C (at 760 mmHg) | High polarizability from the chlorine atom; likely to decompose before boiling at 1 atm. |

| Density (Predicted) | ~1.20 – 1.30 g/cm³ | Standard for halogenated pyridine esters. |

Self-Validating Experimental Methodologies

To establish a trustworthy thermophysical profile for a newly synthesized batch of Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate, a self-validating system must be employed. This means the analytical workflow must account for impurities (which cause freezing-point depression) and distinguish true boiling from thermal decomposition.

Protocol A: High-Precision Melting Point Determination via DSC

Differential Scanning Calorimetry (DSC) is the gold standard for melting point determination, compliant with ASTM E794 standards [1].

Step-by-Step Methodology:

-

Purity Verification: Prior to thermal analysis, ensure the sample is >98% pure via HPLC. Impurities will artificially broaden the melting peak and lower the onset temperature.

-

Sample Preparation: Weigh exactly 2.0 to 5.0 mg of the crystallized intermediate into a standard aluminum DSC pan. Seal the pan with a crimper to ensure optimal thermal contact.

-

Atmospheric Control: Place the pan into the DSC cell. Purge the system with dry Nitrogen (N2) gas at a flow rate of 50 mL/min. Causality: Nitrogen prevents oxidative degradation of the methyl ester during heating.

-

Thermal Cycling:

-

Equilibrate at 20 °C.

-

Ramp the temperature at a controlled heating rate of 10 °C/min up to 150 °C.

-

-

Data Interpretation: The melting point is defined not by the peak maximum, but by the extrapolated onset temperature of the endothermic melting peak, which represents the true thermodynamic melting point of the pure substance.

Protocol B: Boiling Point and Decomposition Profiling via TGA

Because halogenated pyridine esters often decompose near their boiling points at atmospheric pressure, Thermogravimetric Analysis (TGA) compliant with ASTM E1131 is required [2].

Step-by-Step Methodology:

-

Sample Preparation: Load 10 to 20 mg of the sample into a platinum or alumina crucible.

-

Atmospheric Control: Purge the TGA furnace with Nitrogen (N2) at 60 mL/min to prevent combustion.

-

Heating Profile: Ramp the temperature at 20 °C/min from 25 °C to 600 °C.

-

Derivative Thermogravimetry (DTG): Plot the first derivative of the weight loss curve.

-

Causality: A sharp, single-step mass loss plateau indicates boiling (evaporation). Multiple overlapping mass loss steps indicate thermal decomposition (e.g., decarboxylation or loss of the chloromethyl group). If decomposition occurs prior to boiling, vacuum distillation must be used to determine the boiling point at reduced pressure.

-

Logical Workflow Visualization

The following diagram illustrates the self-validating workflow required to accurately profile the thermophysical properties of this intermediate without introducing analytical artifacts.

Figure 1: Self-validating thermal analysis workflow for pyridine-carboxylate derivatives.

References

-

ASTM International. "ASTM E794-06(2018) - Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis." ASTM International, 2018. Available at:[Link]

-

ASTM International. "ASTM E1131-20 - Standard Test Method for Compositional Analysis by Thermogravimetry." ASTM International, 2020. Available at:[Link]

Application Note: High-Yield Synthesis of Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Strategic Context

Substituted pyridines are highly privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores or metabolic stabilizers. Specifically, Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate (CAS: 1263060-14-5) is a highly valued electrophilic building block [1]. The presence of the C5-chloromethyl group allows for rapid diversification via nucleophilic substitution (e.g., cross-coupling, amination, or etherification), while the C2-methyl ester provides a handle for subsequent functionalization, such as saponification or reduction.

Direct radical chlorination of methyl 4,5-dimethylpyridine-2-carboxylate often yields poor regioselectivity due to the competing reactivity of the C4 and C5 methyl groups. To ensure absolute regiochemical fidelity and high yields, this protocol utilizes the direct deoxychlorination of the corresponding alcohol, methyl 5-(hydroxymethyl)-4-methylpyridine-2-carboxylate , using thionyl chloride ( SOCl2 ).

Mechanistic Rationale & Causality (E-E-A-T)

This protocol is designed as a self-validating system where every reagent choice serves a specific, mechanistic purpose:

-

Reagent Selection ( SOCl2 ): Thionyl chloride is selected over phosphorus-based reagents ( POCl3 , PCl5 ) because its byproducts (sulfur dioxide and hydrogen chloride) are gaseous. This drives the reaction forward via Le Chatelier's principle and significantly simplifies the downstream workup.

-

Solvent Choice (Anhydrous DCM): Dichloromethane provides excellent solubility for the pyridine precursor while remaining inert to SOCl2 . Its low boiling point (39.6 °C) prevents thermal degradation of the product during solvent evaporation.

-

Temperature Control (0 °C to RT): The initial formation of the alkyl chlorosulfite intermediate is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses the formation of symmetric ether byproducts. The subsequent SN2 (or SNi ) displacement of the sulfite leaving group by the chloride ion requires ambient thermal energy, necessitating the warming to room temperature.

Experimental Workflow

Synthesis and purification workflow for the target pyridine derivative.

Quantitative Data & Stoichiometry

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (per 10 mmol scale) | Role / Notes |

| 5-(hydroxymethyl) precursor | 181.19 | 1.0 eq | 1.81 g | Starting Material |

| Thionyl Chloride ( SOCl2 ) | 118.97 | 1.5 eq | 1.09 mL (1.78 g) | Chlorinating Agent (Corrosive) |

| Dichloromethane (DCM) | 84.93 | N/A | 20.0 mL | Solvent (Anhydrous) |

| Saturated NaHCO3 (aq) | 84.01 | Excess | ~30.0 mL | Quenching Agent |

| Sodium Sulfate ( Na2SO4 ) | 142.04 | N/A | As needed | Desiccant |

Step-by-Step Synthesis Protocol

Phase 1: Setup and Activation

-

Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

-

Dissolution: Charge the flask with methyl 5-(hydroxymethyl)-4-methylpyridine-2-carboxylate (1.81 g, 10.0 mmol) and anhydrous DCM (20 mL). Stir until a homogenous solution is achieved.

-

Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

Phase 2: Reaction Execution

-

Reagent Addition: Draw thionyl chloride (1.09 mL, 15.0 mmol) into a glass, gas-tight syringe. Add the SOCl2 dropwise to the stirring solution over 15 minutes.

-

Causality Check: Rapid addition will cause a sudden spike in HCl and SO2 gas evolution, potentially causing the reaction to bump or reducing the overall yield through side-product formation.

-

-

Incubation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (20–25 °C). Stir for 2 to 4 hours.

-

Monitoring: Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 3:1 v/v, visualized under UV 254 nm) or LC-MS until the starting material is completely consumed.

Phase 3: Quenching and Workup

-

Quenching: Re-cool the reaction mixture to 0 °C. Carefully and slowly add saturated aqueous NaHCO3 (30 mL) dropwise to quench the unreacted SOCl2 and neutralize the generated HCl .

-

Causality Check: The pyridine nitrogen will be protonated as a hydrochloride salt during the reaction. The basic quench is strictly required to free-base the pyridine, ensuring it partitions into the organic layer during extraction rather than being lost in the aqueous waste [2].

-

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the organic (bottom) layer. Extract the remaining aqueous layer with additional DCM (2 × 15 mL).

-

Drying & Concentration: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na2SO4 . Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation at 30 °C) to afford the crude product.

Phase 4: Purification

-

Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes to Ethyl Acetate (typically 10% to 30% EtOAc).

-

Isolation: Pool the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate as an off-white solid or pale yellow oil.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86307020, 5-Bromo-4-methylpyridine-2-carboxylate (Representative pyridine carboxylate handling). PubChem. Retrieved March 19, 2026, from[Link]

The Synthetic Versatility of Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate: A Guide to Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

This document serves as a detailed guide to the application of Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate in nucleophilic substitution reactions. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying chemical principles and field-proven insights to empower researchers in designing and executing their synthetic strategies. The pyridine scaffold is a cornerstone in medicinal chemistry, and this particular building block offers a versatile entry point for the synthesis of a diverse array of complex molecules.[1]

Introduction: A Privileged Scaffold with a Reactive Handle

Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate is a highly functionalized heterocyclic compound. Its core structure features a pyridine ring, a privileged scaffold in numerous biologically active compounds, substituted with a reactive chloromethyl group. This benzylic-like chloride provides an excellent electrophilic site for nucleophilic substitution, allowing for the facile introduction of a wide variety of functional groups. The strategic placement of the methyl and methyl carboxylate groups on the pyridine ring can influence the molecule's reactivity and provides additional points for future chemical modifications.

The inherent reactivity of the chloromethyl group is enhanced by its position on the electron-withdrawing pyridine ring, which polarizes the C-Cl bond and makes the methylene carbon more susceptible to nucleophilic attack.[2] This guide will explore the mechanistic underpinnings of these reactions and provide detailed protocols for their successful implementation.

The Reaction Mechanism: A Classic S_N2 Pathway

The nucleophilic substitution reactions of Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate predominantly proceed via a bimolecular nucleophilic substitution (S_N2) mechanism.[2] This is characteristic of primary benzylic-like halides.[3][4] The reaction is a single, concerted step where the incoming nucleophile attacks the electrophilic methylene carbon from the backside, simultaneously displacing the chloride leaving group.

Sources

Application Notes and Protocols for Cross-Coupling Reactions with Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate

Introduction: Unlocking the Synthetic Potential of a Versatile Pyridine Building Block

Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate is a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a reactive chloromethyl group, an ester functionality, and a substituted pyridine core, making it a versatile precursor for the synthesis of complex molecular architectures. The chloromethyl group, in particular, serves as a key handle for introducing the pyridylmethyl moiety into various molecules through cross-coupling reactions.[1] This guide provides a comprehensive overview of the principles and detailed protocols for leveraging this building block in several pivotal cross-coupling reactions.

The reactivity of the chloromethyl group is primarily dictated by the polarized C-Cl bond, which renders the methylene carbon electrophilic and susceptible to nucleophilic attack.[1] The electron-withdrawing nature of the pyridine ring further enhances this electrophilicity. This inherent reactivity makes the chloromethyl group an excellent substrate for a range of palladium- and nickel-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Reactivity of the Chloromethyl Group: A Mechanistic Perspective

The chloromethyl group on the pyridine ring behaves as a benzylic-type halide. Its reactivity in cross-coupling reactions is distinct from that of a chlorine atom directly attached to the aromatic ring. The key mechanistic step involving the chloromethyl group is the oxidative addition to a low-valent transition metal catalyst, typically Pd(0) or Ni(0).

Figure 1: Oxidative addition of the chloromethylpyridine to a metal center.

This oxidative addition is generally more facile than the activation of an aryl chloride bond, allowing for selective functionalization of the chloromethyl group.[2] The resulting organometallic intermediate can then participate in various coupling pathways.

Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron reagent and an organic halide.[3] In the context of our target molecule, this reaction allows for the introduction of a wide range of aryl and vinyl substituents at the 5-position of the pyridine ring.

Key Considerations for Suzuki-Miyaura Coupling of Benzylic Chlorides

-

Catalyst System: Palladium-based catalysts are widely used.[4][5] A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is typically employed. For benzylic chlorides, electron-rich and bulky phosphine ligands such as SPhos can be beneficial in promoting the reaction and minimizing side products.[5]

-

Base: A base is required to activate the boronic acid for transmetalation.[3] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can influence the reaction rate and yield.

-

Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[4] Common solvent systems include toluene/water, dioxane/water, and THF/water.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate with an Arylboronic Acid

Figure 2: General workflow for the Suzuki-Miyaura coupling protocol.

Materials:

-

Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

SPhos (4-10 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene

-

Water

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

To a flame-dried Schlenk flask, add Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed 3:1 mixture of toluene and water to the flask.

-

In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of degassed toluene.

-

Add the catalyst solution to the reaction flask via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Recommended Condition | Rationale |

| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available and effective palladium precursors. |

| Ligand | SPhos or other bulky, electron-rich phosphines | Enhances the rate of oxidative addition and reductive elimination.[5] |

| Base | K₂CO₃ or K₃PO₄ | Activates the boronic acid for transmetalation.[3] |

| Solvent | Toluene/Water or Dioxane/Water | Biphasic system to dissolve all reactants. |

| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |

Sonogashira Coupling: Synthesis of Alkynylpyridines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide, typically catalyzed by palladium and a copper(I) co-catalyst.[6][7] This reaction is invaluable for synthesizing alkynyl-substituted pyridines, which are important motifs in various functional materials and biologically active compounds.

Key Considerations for Sonogashira Coupling of Benzylic-type Halides

-

Catalyst System: The classic Sonogashira conditions involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI).[8] Copper-free conditions have also been developed to avoid homocoupling of the alkyne (Glaser coupling).

-

Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base also serves to neutralize the hydrogen halide formed during the reaction.[6]

-

Solvent: The reaction is often carried out in a polar aprotic solvent like THF or DMF.

Protocol 2: Sonogashira Coupling of Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate with a Terminal Alkyne

Materials:

-

Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (1-3 mol%)

-

Triethylamine (Et₃N)

-

Anhydrous THF or DMF

Procedure:

-

To a flame-dried Schlenk flask, add Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous THF or DMF, followed by triethylamine and the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature to 50 °C for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an organic halide and an amine.[9] This reaction provides a direct route to a wide array of substituted anilines and other arylamines.

Key Considerations for Buchwald-Hartwig Amination of Benzylic Chlorides

-

Catalyst System: This reaction requires a robust palladium catalyst system, often employing bulky, electron-rich phosphine ligands such as Xantphos or biarylphosphine ligands.[10][11]

-

Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is commonly used.

-

Inert Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, maintaining a strictly inert atmosphere is crucial.

Protocol 3: Buchwald-Hartwig Amination of Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate

Materials:

-

Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

Xantphos (4-10 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Anhydrous toluene or dioxane

Procedure:

-

To a flame-dried Schlenk flask, add Pd(OAc)₂, Xantphos, and NaOtBu.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene or dioxane, followed by the amine and Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Negishi Coupling: A Versatile C-C Bond Formation

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex.[12] This reaction is known for its high functional group tolerance and the ability to couple a wide range of sp³, sp², and sp hybridized carbon atoms.

Key Considerations for Negishi Coupling of Benzylic Chlorides

-

Organozinc Reagent: The organozinc reagent can be prepared in situ or pre-formed from the corresponding organolithium or Grignard reagent.

-

Catalyst: Both palladium and nickel catalysts are effective.[13][14] For benzylic chlorides, nickel catalysts can be particularly advantageous.[15][16]

-

Anhydrous Conditions: Organozinc reagents are sensitive to moisture, so the reaction must be carried out under strictly anhydrous conditions.

Protocol 4: Negishi Coupling of Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate with an Arylzinc Reagent

Figure 3: Simplified catalytic cycle for the Negishi coupling.

Materials:

-

Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate (1.0 equiv)

-

Arylzinc chloride solution (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

-

Anhydrous THF

Procedure:

-

To a flame-dried Schlenk flask, add Pd(PPh₃)₄.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a solution of Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate in anhydrous THF.

-

To this solution, add the arylzinc chloride solution dropwise at room temperature.

-

Stir the reaction mixture at room temperature to 60 °C for 6-18 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, insufficient temperature, poor quality reagents. | Use a fresh catalyst source, increase the reaction temperature, and ensure all reagents and solvents are pure and anhydrous. |

| Homocoupling of Coupling Partner | In Suzuki coupling, this can be due to side reactions of the boronic acid. In Sonogashira, this is the Glaser coupling. | Use copper-free conditions for Sonogashira coupling. For Suzuki, optimize the base and solvent system. |

| Hydrodechlorination (Reduction) | Presence of a hydrogen source and a catalyst capable of promoting reduction. | Ensure strictly anhydrous conditions. The choice of ligand can also influence this side reaction. |

| Formation of Side Products | The ester group may undergo hydrolysis or other reactions under certain conditions. | Use milder bases and reaction conditions if the ester group is found to be sensitive. |

Conclusion

Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate is a valuable and versatile building block for the synthesis of a diverse range of functionalized pyridine derivatives. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully employ this compound in various cross-coupling reactions. Careful consideration of the catalyst system, reaction conditions, and potential side reactions will enable the efficient and reliable synthesis of novel molecules for applications in drug discovery and materials science.

References

- Arp, F. O., & Fu, G. C. (2005). Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides. Journal of the American Chemical Society, 127(30), 10482–10483.

- BenchChem. (2025).

- Chen, Y., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(63), 36229–36233.

- Cunico, R. F., & Pandey, R. K. (2005). Palladium-Catalyzed Conversion of Benzylic and Allylic Halides into α-Aryl and β,γ-Unsaturated Tertiary Amides by the Use of a Carbamoylsilane. The Journal of Organic Chemistry, 70(22), 9048–9050.

- Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643.

- Guan, Z., et al. (2014). A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. RSC Advances, 4(76), 40555–40561.

- Hundermark, T., et al. (2000). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729–1731.

- Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 5038–5043.

- Molander, G. A., & Brown, A. R. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 77(17), 7273–7285.

- Navarro, O., et al. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters, 16(14), 3724–3727.

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Reddy, K. S., et al. (2014). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. Asian Journal of Organic Chemistry, 3(8), 834-837.

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wikipedia. (2023). Negishi coupling. Retrieved from [Link]

-

Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

- Zhang, J., et al. (2016). Nickel-Catalyzed Reductive Cross-Coupling of Benzyl Chlorides with Aryl Chlorides/Fluorides: A One-Pot Synthesis of Diarylmethanes. Organic Letters, 18(12), 2860–2863.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. Negishi coupling - Wikipedia [en.wikipedia.org]

- 13. Catalytic enantioselective Negishi reactions of racemic secondary benzylic halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. organic-chemistry.org [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. organic-chemistry.org [organic-chemistry.org]

Application Note: Esterification Protocols for 5-(chloromethyl)-4-methylpyridine-2-carboxylic acid

Executive Summary

The esterification of 5-(chloromethyl)-4-methylpyridine-2-carboxylic acid presents a unique chemoselectivity challenge in organic synthesis and drug development. While the carboxylic acid requires activation to undergo nucleophilic acyl substitution, the molecule also features a highly reactive, benzylic-type chloromethyl group on an electron-deficient pyridine ring. This dual reactivity makes the compound highly susceptible to unwanted nucleophilic attack, solvolysis, and self-polymerization [1].

This technical guide outlines three field-proven, self-validating protocols designed to achieve high-yielding esterification while strictly preserving the integrity of the chloromethyl moiety.

Mechanistic Rationale: The "Chloromethyl" Challenge

In standard esterification workflows, harsh conditions are often employed. However, applying these to 5-(chloromethyl)-4-methylpyridine-2-carboxylic acid leads to catastrophic side reactions:

-

Fischer Esterification (Acid/Heat): Refluxing the substrate in an alcohol (e.g., methanol) with a strong acid catalyst (e.g., H₂SO₄) induces solvolysis. The chloromethyl group will undergo an S_N1/S_N2 displacement by the alcohol, yielding an alkoxymethyl byproduct.

-

Standard Steglich Esterification (DCC/DMAP): The use of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst is standard for esterifying hindered substrates [4]. However, DMAP is a potent nucleophile that will rapidly attack the electrophilic chloromethyl group, forming an irreversible pyridinium salt [5].

-

Base-Mediated Alkylation: Using a strong base (like K₂CO₃ or Cs₂CO₃) to deprotonate the carboxylic acid for reaction with an alkyl halide triggers intermolecular self-alkylation, where the carboxylate of one molecule attacks the chloromethyl group of another, causing polymerization.

To bypass these failure modes, esterification must be conducted under mild, non-nucleophilic, and low-temperature conditions .

Methodological Comparison

The following table summarizes the quantitative data and scope of the three validated protocols detailed in this guide.

| Protocol | Reagents & Conditions | Target Ester Scope | Expected Yield | Chloromethyl Preservation | Reaction Time |

| 1. TMS-Diazomethane | TMS-CHN₂, MeOH/DCM, 0 °C to RT | Methyl esters only | 85–95% | Excellent (Neutral/Non-nucleophilic) | 30–60 min |

| 2. Acid Chloride | (COCl)₂, cat. DMF, ROH, DIPEA, 0 °C | Broad (Primary/Secondary) | 75–85% | Very Good (Requires strict low temp) | 2–4 hours |

| 3. EDC / HOBt | EDC·HCl, HOBt, ROH, DCM, RT | Broad (Primary/Secondary) | 70–80% | Good (Completely avoids DMAP) | 12–18 hours |

Protocol 1: Mild Methyl Esterification via TMS-Diazomethane

Causality & Mechanism: Trimethylsilyldiazomethane (TMS-diazomethane) is a stable, commercially available alternative to the highly toxic and explosive diazomethane [2]. It reacts rapidly with carboxylic acids in a mixture of methanol and a non-polar solvent at room temperature [3]. The reaction is entirely neutral; it proceeds via proton transfer from the carboxylic acid to the diazo carbon, followed by the rapid collapse of the resulting ion pair to form the methyl ester and release nitrogen gas. Because no external nucleophiles or bases are added, the chloromethyl group remains completely untouched.

Step-by-Step Methodology:

-

Preparation: In an oven-dried flask under nitrogen, dissolve 5-(chloromethyl)-4-methylpyridine-2-carboxylic acid (1.0 eq) in a 4:1 mixture of anhydrous Dichloromethane (DCM) and Methanol (MeOH) to achieve a concentration of 0.1 M.

-

Initiation: Cool the solution to 0 °C using an ice bath.

-

Activation: Add a 2.0 M solution of TMS-diazomethane in hexanes (1.2 to 1.5 eq) dropwise. Observation: Mild effervescence (N₂ gas evolution) will occur, and the solution may retain a slight yellow tint.

-

In-Process Control (IPC): Stir for 30 minutes, allowing the reaction to warm to room temperature. Monitor via LC-MS. The disappearance of the starting material mass and the appearance of the [M+H]+ peak for the methyl ester confirms conversion. Self-Validation: The absence of a [M-Cl+OMe] mass validates that the chloromethyl group is intact.

-

Quench: Add glacial acetic acid dropwise until the yellow color dissipates and gas evolution ceases, neutralizing excess TMS-diazomethane.

-

Workup: Concentrate the mixture in vacuo. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the pure methyl ester.

Protocol 2: General Esterification via Acid Chloride Activation

Causality & Mechanism: For esters other than methyl, the carboxylic acid can be converted to a highly reactive acid chloride. Oxalyl chloride is strictly preferred over thionyl chloride because the activation occurs at 0 °C to room temperature, avoiding the thermal degradation associated with refluxing SOCl₂. The acid chloride is then trapped with the desired alcohol using N,N-diisopropylethylamine (DIPEA)—a sterically hindered, non-nucleophilic base that neutralizes the HCl byproduct without attacking the chloromethyl group.

Step-by-Step Methodology:

-

Activation: Suspend the starting material (1.0 eq) in anhydrous DCM (0.2 M) under nitrogen. Add a catalytic amount of anhydrous DMF (0.05 eq).

-

Chlorination: Cool the suspension to 0 °C. Add oxalyl chloride (1.5 eq) dropwise. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until gas evolution (CO and CO₂) ceases and the solution becomes homogenous.

-

IPC (Activation): Quench a 10 µL aliquot in 1 mL of methanol and analyze by LC-MS. The presence of the methyl ester confirms complete conversion to the acid chloride.

-

Concentration: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and HCl. Redissolve the crude acid chloride in anhydrous DCM and cool back to 0 °C.

-

Coupling: In a separate vial, mix the target alcohol (1.2 eq) and DIPEA (2.0 eq) in DCM. Add this mixture dropwise to the acid chloride solution.

-

Workup: Stir for 2 hours at room temperature. Dilute with DCM and wash sequentially with cold 0.5 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. Self-Validation: 1H NMR of the crude product must show an intact, sharp singlet at ~4.6–4.8 ppm, confirming the preservation of the -CH₂Cl protons.

Protocol 3: EDC/HOBt-Mediated Esterification (DMAP-Free)

Causality & Mechanism: When forming complex esters where acid chlorides are too harsh, carbodiimide coupling is ideal. To avoid the chloromethyl-degrading side reactions of DMAP [4], 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is paired with 1-hydroxybenzotriazole (HOBt). HOBt attacks the initial O-acylisourea intermediate to form a highly reactive OBt-active ester. This intermediate effectively couples with primary and secondary alcohols without requiring a hyper-nucleophilic catalyst [5].

Step-by-Step Methodology:

-

Preparation: Dissolve the starting material (1.0 eq), the target alcohol (1.5 eq), and HOBt (1.2 eq) in anhydrous DCM or a DCM/DMF mixture (0.1 M).

-

Initiation: Cool the mixture to 0 °C. Add EDC·HCl (1.5 eq) in one portion.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12–18 hours.

-

IPC: Monitor by TLC or LC-MS. The formation of the OBt-ester intermediate may be briefly visible before conversion to the final product.

-

Workup: Dilute the mixture with Ethyl Acetate. Wash aggressively with water (3x) to remove the water-soluble EDC-urea byproduct and HOBt. Wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

Reaction Pathway Visualization

Reaction pathways for the esterification of 5-(chloromethyl)-4-methylpyridine-2-carboxylic acid.

References

-

[Diazomethane (CH2N2)] - Master Organic Chemistry. Available at: [Link]

-

[Acid to Ester - Trimethylsilyldiazomethane (TMS-CHN2)] - Common Organic Chemistry. Available at: [Link]

-

[Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products] - The Royal Society of Chemistry. Available at: [Link]

-

[Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents] - PMC. Available at:[Link]

Application Notes and Protocols for Catalytic Systems in the Reaction of Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate with Amines

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of C-N Bond Formation in Pyridine Scaffolds

The pyridine nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The targeted functionalization of this heterocycle is therefore of paramount importance in drug discovery and development. Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate is a valuable building block, featuring a reactive chloromethyl group analogous to a benzylic halide. The carbon-chlorine bond is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. The reaction of this substrate with primary and secondary amines to form the corresponding amino-methyl-pyridine derivatives is a critical transformation for building molecular complexity and accessing novel chemical entities.

This technical guide provides an in-depth exploration of various catalytic systems to facilitate this crucial C-N bond formation. We will delve into the mechanistic rationale, practical applications, and detailed experimental protocols for three key catalytic strategies: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed amination, and Phase-Transfer Catalysis (PTC). Each approach offers distinct advantages in terms of scope, efficiency, and reaction conditions, providing researchers with a versatile toolkit to address specific synthetic challenges.

Understanding the Substrate: Reactivity of Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate

The reactivity of the chloromethyl group on the pyridine ring is significantly influenced by its position. In the case of Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate, the chloromethyl group is at the 5-position. This position does not benefit from the same degree of resonance stabilization for the transition state of a nucleophilic substitution as would be seen with substitution at the 2- or 4-positions. Consequently, its reactivity in SN2 reactions is moderate, and uncatalyzed reactions may require harsh conditions, such as high temperatures, which can lead to side reactions and limit functional group tolerance.

The application of a suitable catalytic system can overcome these limitations by providing an alternative, lower-energy reaction pathway, enabling the reaction to proceed under milder conditions with higher yields and selectivity.

Catalytic Approach 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1][2] While traditionally applied to the coupling of aryl halides with amines, its scope has been extended to include the amination of benzylic halides. The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor and a phosphine ligand.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination of a benzylic chloride is believed to proceed through the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of the chloromethylpyridine to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form an amido ligand.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired product and regenerating the active Pd(0) catalyst.

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination of a Benzylic Chloride.

Protocol 1: Palladium-Catalyzed Amination